Cas no 677014-76-5 (2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dichlorophenyl)acetamide)
2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dichlorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide
- 2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dichlorophenyl)acetamide
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- Inchi: 1S/C14H11Cl2N5O2S/c15-8-4-9(16)6-10(5-8)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-3-23-11/h1-6H,7,17H2,(H,18,22)
- InChI Key: RNXXQNUMLBRJPC-UHFFFAOYSA-N
- SMILES: C(NC1=CC(Cl)=CC(Cl)=C1)(=O)CSC1N(N)C(C2=CC=CO2)=NN=1
2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dichlorophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2649-0162-2μmol |
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide |
677014-76-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2649-0162-5μmol |
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide |
677014-76-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2649-0162-10μmol |
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide |
677014-76-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2649-0162-20μmol |
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide |
677014-76-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2649-0162-1mg |
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide |
677014-76-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2649-0162-2mg |
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide |
677014-76-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2649-0162-3mg |
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide |
677014-76-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2649-0162-4mg |
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide |
677014-76-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2649-0162-5mg |
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide |
677014-76-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2649-0162-10mg |
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide |
677014-76-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dichlorophenyl)acetamide Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dichlorophenyl)acetamide
Professional Introduction to Compound with CAS No 677014-76-5 and Product Name: 2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dichlorophenyl)acetamide
The compound in question, identified by the CAS No 677014-76-5, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, formally known as 2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dichlorophenyl)acetamide, represents a testament to the ongoing advancements in the design and synthesis of bioactive molecules. Its molecular structure is characterized by a complex interplay of heterocyclic rings and functional groups, which contribute to its unique chemical and biological properties.
At the heart of this compound's structure lies a 4H-1,2,4-triazole core, which is a well-known scaffold in medicinal chemistry due to its ability to modulate various biological pathways. The furan-2-yl substituent appended to the triazole ring introduces an additional layer of complexity, enhancing the molecule's potential for interaction with biological targets. This particular arrangement has been extensively studied for its role in drug discovery, particularly in the development of compounds that exhibit antimicrobial and anti-inflammatory properties.
The 3,5-dichlorophenyl moiety present in the acetamide group further enriches the compound's pharmacophoric features. This group is often employed in medicinal chemistry to enhance lipophilicity and binding affinity to biological receptors. The dichloro substitution pattern specifically imparts a high degree of electronic richness to the aromatic ring, which can be exploited to fine-tune the compound's biological activity. Such modifications are crucial in the quest for higher efficacy and selectivity in drug candidates.
Recent research in the field of heterocyclic chemistry has highlighted the significance of triazole-furan hybrids as versatile building blocks for drug discovery. These hybrid structures have shown promise in various therapeutic areas, including oncology and infectious diseases. The compound under discussion embodies this trend, showcasing how strategic functionalization can lead to novel bioactive entities. The sulfanyl group attached to the triazole ring further enhances the molecule's potential as a pharmacophore by introducing a polar moiety that can interact with biological targets through hydrogen bonding or other non-covalent interactions.
In terms of synthetic methodology, the preparation of 2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dichlorophenyl)acetamide involves a multi-step process that requires precise control over reaction conditions. The synthesis typically begins with the formation of the triazole ring through cyclocondensation reactions involving appropriate precursors. Subsequent functionalization steps introduce the furan substituent and the sulfanyl group, followed by acetylation to form the acetamide moiety. Each step must be carefully optimized to ensure high yield and purity.
The biological evaluation of this compound has revealed intriguing properties that warrant further investigation. Preliminary studies have suggested that it exhibits significant activity against certain bacterial strains, making it a potential candidate for developing novel antimicrobial agents. Additionally, its interaction with inflammatory pathways has been explored, indicating potential therapeutic benefits in managing chronic inflammatory conditions. These findings align with current trends in drug discovery, where there is a growing emphasis on identifying molecules that can modulate complex biological networks.
The role of computational chemistry in analyzing and optimizing such compounds cannot be overstated. Advanced computational methods have been employed to model the interactions between 2-{4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dichlorophenyl)acetamide and its target proteins. These simulations have provided valuable insights into its binding mode and have guided structural modifications aimed at improving its pharmacological profile. Such computational approaches are integral to modern drug discovery pipelines, enabling researchers to make data-driven decisions at various stages of development.
Looking ahead, the future prospects for this compound are promising. Ongoing research aims to explore its potential in clinical settings through preclinical studies and possibly human trials. The integration of cutting-edge technologies such as high-throughput screening and machine learning algorithms will further accelerate the discovery process. These advancements hold the promise of transforming how new drugs are developed and brought to market.
In conclusion,CAS No 677014-76-5 represents a significant contribution to the field of pharmaceutical chemistry. The compound's unique structure and promising biological activities position it as a valuable tool for further research and development. As our understanding of complex biological systems continues to grow,so too will our ability to design molecules like 2-{4-amino-5-(furan-2-y l)-4H -1 , 2 , 4 - tri azol - 3 - ylsulfanyl } - N - ( 3 , 5 - dich lorophen yl ) acet am ide that can address unmet medical needs.
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